(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with chloro, fluoro, and methyl substituents, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-methylphenylthiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Amines or thiols, solvents like dimethylformamide (DMF), and mild heating.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2-Fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2-Methylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of both chloro and fluoro substituents in (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H11ClFNOS2 |
---|---|
Molecular Weight |
363.9g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11ClFNOS2/c1-10-5-2-3-8-14(10)20-16(21)15(23-17(20)22)9-11-12(18)6-4-7-13(11)19/h2-9H,1H3/b15-9- |
InChI Key |
SIJXPZQXCPPFNF-DHDCSXOGSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Origin of Product |
United States |
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